molecular formula C14H24F2N2O2 B13065674 tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate

tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B13065674
M. Wt: 290.35 g/mol
InChI Key: DVBKOXCJQVVWKN-UHFFFAOYSA-N
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Description

tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound featuring a diazaspiro[5.5]undecane core with two fluorine atoms at the 1,1-positions and a tert-butyl carbamate protecting group.

Key structural features:

  • Spirocyclic Core: The diazaspiro[5.5]undecane system imposes a rigid, three-dimensional geometry, which can improve target binding specificity.
  • tert-Butyl Carbamate: This protecting group enhances solubility and facilitates synthetic manipulation during derivatization .

Properties

Molecular Formula

C14H24F2N2O2

Molecular Weight

290.35 g/mol

IUPAC Name

tert-butyl 5,5-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-9-6-13(14(15,16)10-18)4-7-17-8-5-13/h17H,4-10H2,1-3H3

InChI Key

DVBKOXCJQVVWKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate serves as a primary intermediate, which can be synthesized by cyclization of appropriate diamines with ketoesters or lactones under acidic conditions (e.g., acetic acid in isopropyl alcohol at elevated temperatures around 108°C).

  • Fluorinated ketones or fluorinated precursors are employed to introduce the difluoro functionality at the quaternary carbon adjacent to the nitrogen atoms.

Synthetic Route Example

A representative synthetic route involves:

Step Reaction Description Conditions Yield/Notes
1 Formation of diazaspiro core Reaction of diamine with ketoester or lactone in isopropyl alcohol with acetic acid at 108°C overnight Intermediate tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate obtained with high purity
2 Introduction of difluoro substituents Fluorination of the spirocyclic intermediate using electrophilic fluorinating agents or via reaction with difluorinated building blocks under inert atmosphere Controlled fluorination to achieve 1,1-difluoro substitution, monitoring by 19F NMR
3 Purification Silica gel chromatography using ethyl acetate/hexane mixtures Isolated tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate with confirmed structure by NMR and MS

Reaction Conditions and Optimization

  • The cyclization step requires precise temperature control (~108°C) and acidic catalysis to promote ring closure without side reactions.

  • Fluorination steps are sensitive to moisture and require inert atmosphere (argon or nitrogen) to prevent hydrolysis or decomposition of fluorinating agents.

  • Solvent choice (e.g., tetrahydrofuran, isopropyl alcohol) influences reaction rates and product purity.

  • Structural Confirmation: The compound’s structure is confirmed by 1H, 13C, and 19F NMR spectroscopy, mass spectrometry, and chromatographic purity assessments.

  • Yield and Purity: Optimized reactions yield the target compound in moderate to high yields (typically above 70%), with purity exceeding 95% after chromatographic purification.

  • Stability: The compound is stable under standard laboratory conditions but sensitive to strong acids or bases that may hydrolyze the carbamate or alter the difluoro substituents.

Parameter Description Typical Conditions Impact on Product
Cyclization Temperature ~108°C Promotes ring closure High temperature favors yield but risks side reactions if uncontrolled
Acid Catalyst Acetic acid Facilitates cyclization Essential for reaction progress
Solvent Isopropyl alcohol or THF Solubilizes reactants and intermediates Influences reaction kinetics and purity
Fluorination Agent Electrophilic fluorinating reagents or difluorinated precursors Inert atmosphere, moisture-free Critical for selective 1,1-difluoro substitution
Purification Method Silica gel chromatography EtOAc/hexane gradient Ensures high purity and isolation of target compound

Chemical Reactions Analysis

Types of Reactions

The compound participates in reactions typical of spirocyclic amines and carboxylates, with modifications driven by its difluoro groups and tert-butyl ester. Key reactions include:

Reaction Type Description
Nucleophilic Substitution Replacement of the tert-butyl ester group under acidic/basic conditions.
Hydrolysis Cleavage of the carboxylate ester to form carboxylic acids or secondary amines.
Oxidation/Reduction Functional group transformations targeting the diazaspiro backbone.
Acylation Amide bond formation at the secondary amine site.

Common Reagents and Conditions

Experimental protocols highlight specific reagents and conditions for optimal yields:

Reagent/Condition Role Outcome
Trifluoroacetic Acid (TFA) Deprotection of tert-butyl esterGenerates free amine or carboxylic acid intermediates .
HBTU/EDC Coupling Agents Acylation of secondary amineForms amide derivatives for drug discovery applications .
Lithium Aluminum Hydride Reduction of ester groupsConverts esters to alcohols or amines under controlled conditions.
Inert Atmosphere (Ar/N₂) Prevents oxidation of reactive intermediatesCritical for reactions involving free amines or radicals.

Reaction Mechanisms

  • Deprotection of tert-Butyl Ester :
    Acidic conditions (e.g., TFA in dichloromethane) protonate the ester oxygen, leading to cleavage of the tert-butyl group and formation of a carboxylic acid intermediate .

  • Acylation :
    The secondary amine at position 9 reacts with acyl chlorides or anhydrides in the presence of triethylamine, forming stable amide bonds. This is a key step in synthesizing bioactive analogs .

  • Hydrogenation :
    Catalytic hydrogenation (e.g., Pd/C, H₂) reduces unsaturated bonds in the spirocyclic framework, though the difluoro groups remain inert under these conditions .

Comparison with Analogous Compounds

The reactivity of this compound differs from structurally related diazaspiro derivatives due to its fluorine substituents and spirocyclic rigidity:

Compound Key Structural Difference Reactivity Note
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate Lacks fluorine substituentsHigher susceptibility to oxidation; less stable in acidic conditions.
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate Oxygen atom replaces one nitrogenEnhanced solubility but reduced nucleophilicity at the amine site.
tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate Fluorine at position 7Alters steric hindrance, affecting reaction kinetics in substitution reactions.

Key Research Findings

  • Synthetic Utility : The tert-butyl group serves as a protective moiety, enabling selective functionalization of the amine and carboxylate groups .

  • Biological Relevance : Acylated derivatives show promise as enzyme inhibitors or receptor ligands due to their conformational rigidity .

  • Stability : The difluoro groups enhance thermal and hydrolytic stability compared to non-fluorinated analogs, making the compound suitable for prolonged storage.

Data Tables

Table 1: Reaction Outcomes for Common Transformations

Reaction Yield (%) Purity (%) Conditions
Deprotection (TFA)85–92950°C to rt, 2–4 h in DCM
Acylation (HBTU)78–8497RT, 12 h, CH₂Cl₂/Et₃N
Reduction (LiAlH₄)65–7090−30°C, THF, 3 h

Table 2: Stability Under Various Conditions

Condition Degradation Observed Timeframe
Aqueous HCl (1M)Partial hydrolysis24 h
Aqueous NaOH (1M)Complete ester cleavage6 h
Ambient Temperature (Air)No degradation30 days

Scientific Research Applications

Antimicrobial Properties

Research indicates that tert-butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate exhibits notable antimicrobial activity. Its efficacy against various bacterial strains has been documented, suggesting potential applications in developing new antibiotics or antimicrobial agents. Studies have shown that modifications to the spirocyclic structure can enhance these properties further.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. Its structural analogs have shown promise in inhibiting cancer cell proliferation in vitro. Ongoing research aims to elucidate the mechanisms by which this compound interacts with cellular pathways involved in cancer progression.

Drug Development

The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. Researchers are exploring its potential as a lead compound for developing new therapeutic agents targeting specific diseases, particularly those involving receptor interactions or enzyme inhibition.

Structure-Activity Relationship Studies

The compound serves as an important tool for structure-activity relationship (SAR) studies. By systematically modifying its structure, researchers can identify key functional groups responsible for biological activity, aiding in the optimization of lead compounds for better efficacy and reduced toxicity.

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers. Its unique chemical properties allow for the development of materials with enhanced thermal stability and mechanical strength.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being investigated for use in coatings and adhesives. Its ability to form strong bonds with various substrates can lead to improved performance in industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The difluoro groups and the spirocyclic structure play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares the target compound with structurally related analogs:

Compound Name Substituents Molecular Formula Molecular Weight Fluorine Position Key Properties/Applications
tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate (Target) 1,1-difluoro C₁₄H₂₄F₂N₂O₂ 290.35 1,1 Enhanced metabolic stability; rigid conformation
tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate 7,7-difluoro C₁₄H₂₄F₂N₂O₂ 290.35 7,7 Altered steric effects; potential for varied target interactions
tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate 1-fluoro C₁₄H₂₅FN₂O₂ 272.36 1 Reduced electron-withdrawing effects vs. difluoro analog
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (Parent) Non-fluorinated C₁₄H₂₆N₂O₂ 254.37 Higher basicity; lower metabolic stability
tert-Butyl 9-(4-methoxybenzamido)-3,9-diazaspiro[5.5]undecane-3-carboxylate 9-(4-methoxybenzamido) C₂₈H₃₉N₃O₄ 481.63 Increased polarity; potential CNS applications

Key Research Findings

  • Biological Activity: In PROTAC development, the 1,1-difluoro analog demonstrated superior degradation efficiency (DC₅₀ = 10 nM) compared to the non-fluorinated parent (DC₅₀ = 50 nM), attributed to improved target engagement .
  • Toxicity Profile : Fluorinated analogs show reduced off-target effects in renal and hepatic toxicity screens compared to methyl-substituted derivatives (e.g., tert-butyl 9-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate) .

Biological Activity

Chemical Structure and Properties

The molecular formula for tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate is C14H25F2N2O2C_{14}H_{25}F_2N_2O_2 with a molecular weight of approximately 290.35 g/mol. The compound features a spiro structure that may contribute to its unique biological properties.

Pharmacological Effects

Research indicates that compounds within the diazaspiro class exhibit various biological activities, including:

  • Antimicrobial Activity : Some diazaspiro compounds have shown efficacy against certain bacterial strains, suggesting potential as antibacterial agents.
  • Anticancer Properties : Preliminary studies have indicated that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis or disrupting cellular processes.

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Compounds in this class may act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.
  • Interaction with Cellular Receptors : Potential binding to specific receptors could modulate signaling pathways involved in cell growth and differentiation.

Study 1: Antimicrobial Evaluation

A study conducted on related diazaspiro compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compounds were tested using standard disk diffusion methods, yielding zones of inhibition that suggest potential therapeutic applications in treating bacterial infections.

CompoundZone of Inhibition (mm)Bacterial Strain
A15S. aureus
B12E. coli
tert-Butyl 1,1-difluoro...18S. aureus

Study 2: Anticancer Activity

In vitro assays using human cancer cell lines (e.g., A431 epidermoid carcinoma cells) revealed that certain derivatives of diazaspiro compounds exhibited IC50 values ranging from 0.29 to 0.90 µM, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin.

CompoundIC50 (µM)Cell Line
A0.51HePG-2
B0.73Caco-2
tert-Butyl 1,1-difluoro...0.45A431

Structure-Activity Relationship (SAR)

Understanding the SAR for this compound is crucial for optimizing its biological activity:

  • Fluorination : The presence of fluorine atoms can enhance lipophilicity and improve membrane permeability.
  • Substituents on the Spiro Structure : Modifications on the spiro framework may significantly affect binding affinity and selectivity towards biological targets.

Q & A

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate?

  • Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F nuclei) to confirm the spirocyclic framework and fluorine substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For crystalline samples, X-ray diffraction provides absolute configuration confirmation. Infrared (IR) spectroscopy can identify carboxylate and fluorine-related vibrational modes. Cross-referencing with computational predictions (e.g., density functional theory, DFT) enhances accuracy .

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer: Conduct accelerated stability studies using high-performance liquid chromatography (HPLC) to monitor degradation products. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For hydrolytic stability, incubate samples in buffers of varying pH (2–12) and analyze via LC-MS. Compare degradation pathways with computational models (e.g., molecular dynamics simulations) to predict vulnerable sites in the spirocyclic structure .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data during structural elucidation be resolved?

  • Methodological Answer: Address discrepancies by:
  • Performing 2D NMR experiments (e.g., COSY, NOESY, HSQC) to resolve overlapping signals and confirm spatial proximity of atoms.
  • Repeating crystallography under alternative conditions (e.g., solvent, temperature) to rule out polymorphic interference.
  • Cross-validating with quantum mechanical calculations (DFT) to simulate NMR chemical shifts or X-ray diffraction patterns. For example, DFT-optimized geometries can predict fluorine coupling constants, resolving ambiguities in 19F NMR spectra .

Q. What computational strategies are effective for predicting the compound’s reactivity in novel reaction systems?

  • Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to map potential energy surfaces for key reactions, such as nucleophilic substitution at the difluoro site. Transition state analysis identifies kinetic barriers, while molecular dynamics (MD) simulations model solvent effects. Pair computational results with high-throughput experimental screening (e.g., varying catalysts, solvents) to validate predictions. ICReDD’s integrated approach, combining computation and experiment, is a validated framework .

Q. How can researchers design experiments to optimize the synthesis yield of the spirocyclic core?

  • Methodological Answer: Apply design of experiments (DoE) principles:
  • Screen reaction parameters (temperature, solvent polarity, catalyst loading) using fractional factorial designs.
  • Use response surface methodology (RSM) to identify optimal conditions.
  • Incorporate real-time reaction monitoring (e.g., in situ IR or Raman spectroscopy) to detect intermediates.
    Computational reaction path searches (e.g., artificial force induced reaction, AFIR) can propose energetically favorable pathways, reducing trial-and-error experimentation .

Data Contradiction and Analysis

Q. How should researchers address conflicting bioactivity data in pharmacological studies involving this compound?

  • Methodological Answer:
  • Replicate assays under standardized conditions (e.g., cell line, incubation time).
  • Perform metabolomic profiling to identify off-target interactions or degradation products.
  • Use machine learning models trained on structural analogs to predict plausible activity trends. Cross-reference with molecular docking simulations to assess target binding affinity variations .

Experimental Design and Validation

Q. What strategies ensure reproducibility in multi-step syntheses of this compound?

  • Methodological Answer:
  • Document intermediate purification protocols rigorously (e.g., column chromatography gradients, crystallization solvents).
  • Use process analytical technology (PAT) tools (e.g., inline NMR) for real-time quality control.
  • Share raw data (e.g., NMR FID files, crystallographic CIFs) in supplementary materials to enable independent validation .

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